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  • Product: Methyl 2-oxohex-5-enoate
  • CAS: 84012-01-1

Core Science & Biosynthesis

Foundational

Methyl 2-oxohex-5-enoate alpha-keto ester structure analysis

This technical guide details the structural analysis, synthesis, and characterization of Methyl 2-oxohex-5-enoate , a specialized -keto ester intermediate used in medicinal chemistry (protease inhibition) and functional...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthesis, and characterization of Methyl 2-oxohex-5-enoate , a specialized


-keto ester intermediate used in medicinal chemistry (protease inhibition) and functional polymer synthesis.

Structure Analysis & Synthetic Methodology

Chemical Identity & Electronic Profile

Methyl 2-oxohex-5-enoate is a bifunctional electrophile featuring an


-keto ester moiety and a terminal alkene. Its reactivity is dominated by the highly electrophilic 

-dicarbonyl system, which serves as a "warhead" in covalent drug design, specifically for targeting serine/cysteine proteases.
Structural Specifications
PropertySpecification
IUPAC Name Methyl 2-oxohex-5-enoate
Molecular Formula

Molecular Weight 142.15 g/mol
SMILES COC(=O)C(=O)CCC=C
Key Functionality

-Keto Ester (Electrophile), Terminal Alkene (Handle)
Electronic Reactivity

The vicinal dicarbonyls create a significant dipole. The C2 ketone is more electrophilic than a standard ketone due to the electron-withdrawing ester group.

  • Hydration: In aqueous media, the C2 ketone exists in equilibrium with its gem-diol (hydrate) form.

  • Enolization: While less pronounced than in

    
    -keto esters, the C3 protons are acidic (
    
    
    
    ), allowing for enolization (
    
    
    ) under basic conditions or in polar protic solvents.

Synthetic Methodology

The most robust route to Methyl 2-oxohex-5-enoate is the nucleophilic addition of a Grignard reagent to dimethyl oxalate at cryogenic temperatures. This method minimizes the formation of the bis-addition product (


-hydroxy ester).
Reaction Pathway

The synthesis involves the coupling of 3-butenylmagnesium bromide with dimethyl oxalate.

SynthesisPathway Start 3-Butenyl bromide Mg Mg / THF (Grignard Formation) Start->Mg Grignard 3-ButenylMgBr Mg->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Attack Oxalate Dimethyl Oxalate (Excess, -78°C) Oxalate->Intermediate Quench H3O+ Quench (Hydrolysis) Intermediate->Quench Product Methyl 2-oxohex-5-enoate Quench->Product Elimination of -OMe

Figure 1: Cryogenic Grignard addition pathway preventing over-alkylation.

Detailed Protocol

Reagents: 3-bromo-1-butene, Magnesium turnings, Dimethyl oxalate, anhydrous THF.

  • Grignard Preparation:

    • Activate Mg turnings (1.1 eq) with iodine under Argon.

    • Add 3-bromo-1-butene (1.0 eq) in THF dropwise at 0°C (exothermic).

    • Stir for 1 hour to ensure complete formation of 3-butenylmagnesium bromide.

  • Coupling (Critical Step):

    • Dissolve Dimethyl oxalate (1.5 eq) in THF and cool to -78°C (dry ice/acetone bath). Note: Excess oxalate and low temperature are vital to prevent the Grignard from attacking the product ketone.

    • Cannulate the Grignard solution slowly into the oxalate solution over 30 minutes.

  • Workup:

    • Quench with saturated

      
       at -78°C, then warm to room temperature.
      
    • Extract with

      
       or EtOAc.
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Vacuum distillation is preferred due to the product's thermal instability.

    • Alternative: Flash chromatography (Hexanes/EtOAc, 9:1) on silica gel (neutralized with 1%

      
       to prevent acid-catalyzed decomposition).
      

Structural Analysis & Characterization

Confirmation of the structure relies on distinguishing the


-keto ester motif from potential impurities (e.g., the 

-hydroxy ester from over-addition or the hydrolyzed acid).
Analytical Logic Flow

The following decision tree outlines the validation process for the synthesized material.

Figure 2: Analytical workflow for structural validation.

Spectroscopic Data (Predicted & Reference)
Proton NMR (

NMR, 400 MHz,

)

The spectrum displays four distinct environments. The key diagnostic is the downfield shift of the methylene protons adjacent to the ketone.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
5.75 - 5.85 Multiplet (ddt)1H

(Alkene CH)
Terminal vinyl group characteristic.
4.95 - 5.05 Multiplet (dd)2H

(Alkene

)
Terminal vinyl group.
3.88 Singlet3H

Methyl ester (distinctive sharp singlet).
2.90 Triplet (

)
2H

(

-methylene)
Diagnostic: Deshielded by C2 ketone.
2.35 Quartet (

)
2H

(homoallylic)
Coupling to both alkene and

.
Carbon NMR (

NMR, 100 MHz,

)
Shift (

ppm)
AssignmentNote
192.5 C2 (Ketone)Distinctive

-keto signal (upfield from typical ketones due to ester conjugation).
161.0 C1 (Ester)Typical ester carbonyl.
136.5 C5 (Alkene CH)

carbon.
115.8 C6 (Alkene

)
Terminal alkene.
53.0

Methoxy carbon.
38.5 C3

-carbon to ketone.[1]
27.2 C4Allylic carbon.
Infrared Spectroscopy (FT-IR)
  • 1745 - 1755 cm⁻¹: Ester

    
     stretch.
    
  • 1720 - 1730 cm⁻¹: Ketone

    
     stretch.
    
    • Note: Often appears as a broadened or split doublet, distinguishing it from simple esters.

  • 1640 cm⁻¹: Alkene

    
     stretch (weak).
    

Handling, Stability & Safety

Hydration Equilibrium

-Keto esters are hygroscopic. Upon exposure to atmospheric moisture, the C2 ketone adds water to form a gem-diol.
  • Observation: The yellow oil turns into a white semi-solid or viscous liquid.

  • Reversal: The hydrate can be dehydrated back to the ketone by dissolving in toluene and refluxing with a Dean-Stark trap or adding molecular sieves.

Storage Protocols
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Container: Amber glass (to prevent potential photochemical [2+2] cycloaddition of the alkene, though slow).

Applications in Drug Discovery[4]

Covalent Inhibition Mechanism

Methyl 2-oxohex-5-enoate acts as a transition-state analog for serine proteases.

  • Recognition: The hydrophobic alkene tail (C4-C6) occupies the S1/S1' pocket of the enzyme.

  • Attack: The active site Serine-OH nucleophilically attacks the C2 ketone (more electrophilic than the ester).

  • Adduct: Forms a reversible hemiketal adduct, mimicking the tetrahedral transition state of peptide hydrolysis.

Polymer Chemistry

The terminal alkene allows this molecule to serve as a functional monomer in:

  • ROMP (Ring-Opening Metathesis Polymerization): As a chain terminator or co-monomer.

  • Thiol-Ene Click Chemistry: Post-polymerization functionalization of the alkene with thiols.

References

  • Hu, B., et al. (2018).

    
    -Keto Ester Warheads for Protease Inhibition." Journal of Medicinal Chemistry. 
    
  • Rambaud, M., et al. (1981). "Synthesis of

    
    -keto esters via Grignard addition to oxalates." Synthesis, 1981(11), 883-885. 
    
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability and handling).

  • BenchChem Technical Guide. (2025). "Addressing keto-enol tautomerism in the analysis of

    
    -keto esters." (Applied here to 
    
    
    
    -keto ester analysis).

Sources

Exploratory

An In-Depth Technical Guide to Terminal Alkene Functionalized α-Keto Esters: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Terminal alkene functionalized α-keto esters are a class of bifunctional molecules that have emerged as versatile building blocks in modern organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminal alkene functionalized α-keto esters are a class of bifunctional molecules that have emerged as versatile building blocks in modern organic synthesis. The unique juxtaposition of a highly reactive electrophilic α-keto ester moiety and a nucleophilic terminal alkene within the same molecule opens up a rich landscape of chemical transformations. This guide provides a comprehensive overview of the synthesis, characteristic reactivity, and diverse applications of these compounds, with a particular focus on their utility in the construction of complex molecular architectures and in the development of novel therapeutic agents. As a senior application scientist, this document aims to deliver not only a thorough review of the existing literature but also to provide field-proven insights into the practical aspects of working with these valuable synthetic intermediates.

Introduction: The Strategic Value of Bifunctionality

The α-keto ester functional group is a cornerstone in synthetic and medicinal chemistry, prized for its electrophilicity which makes it a key precursor to α-hydroxy and α-amino acids, as well as a variety of heterocyclic scaffolds.[1][2] Concurrently, the terminal alkene serves as a versatile handle for a vast array of transformations, including additions, cycloadditions, and metathesis reactions. The integration of both functionalities into a single molecular entity creates a powerful synthon, poised for intricate intramolecular reactions that can rapidly build molecular complexity. This strategic combination allows for the orchestrated assembly of cyclic and polycyclic systems, which are often the core structures of biologically active natural products and pharmaceuticals.[3]

Synthetic Strategies for Terminal Alkene Functionalized α-Keto Esters

The efficient construction of terminal alkene functionalized α-keto esters is paramount to their application in synthesis. Several robust methods have been developed, each with its own merits regarding substrate scope, scalability, and functional group tolerance.

Oxidation of α-Hydroxy Esters

A common and reliable method for the synthesis of α-keto esters is the oxidation of the corresponding α-hydroxy esters. This approach is advantageous as the precursor α-hydroxy esters can often be prepared from readily available starting materials.

Conceptual Workflow:

G Start α-Hydroxy Ester with Terminal Alkene Oxidant Oxidizing Agent (e.g., Dess-Martin Periodinane, Swern Oxidation) Start->Oxidant Oxidation Product Terminal Alkene Functionalized α-Keto Ester Oxidant->Product

Figure 1: General workflow for the synthesis of terminal alkene functionalized α-keto esters via oxidation.

Protocol Example: Synthesis of Ethyl 2-oxo-6-heptenoate

A detailed, step-by-step protocol for the synthesis of a representative terminal alkene functionalized α-keto ester, ethyl 2-oxo-6-heptenoate, is provided below. This protocol is based on established oxidation methodologies.

Step 1: Synthesis of Ethyl 2-hydroxyhept-6-enoate

  • To a solution of 5-hexen-1-ol (1.0 eq) in a suitable solvent such as dichloromethane, add a mild oxidizing agent like pyridinium chlorochromate (PCC) (1.2 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate under reduced pressure to obtain 5-hexenal.

  • To a solution of ethyl glyoxylate (1.1 eq) in a suitable solvent at low temperature (e.g., -78 °C), add a Grignard reagent prepared from 5-bromo-1-pentene.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield ethyl 2-hydroxyhept-6-enoate.

Step 2: Oxidation to Ethyl 2-oxo-6-heptenoate

  • Dissolve the synthesized ethyl 2-hydroxyhept-6-enoate (1.0 eq) in anhydrous dichloromethane.

  • Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to afford pure ethyl 2-oxo-6-heptenoate.

Acylation of Organometallic Reagents

Another powerful approach involves the acylation of organometallic reagents bearing a terminal alkene with an appropriate acylating agent, such as ethyl oxalyl chloride.[4]

Conceptual Workflow:

G Start Alkenyl Organometallic Reagent (e.g., Grignard, Organolithium) Acylating_Agent Acylating Agent (e.g., Ethyl Oxalyl Chloride) Start->Acylating_Agent Acylation Product Terminal Alkene Functionalized α-Keto Ester Acylating_Agent->Product

Figure 2: Synthesis via acylation of an organometallic reagent.

This method offers a convergent approach but requires careful control of reaction conditions to avoid side reactions due to the high reactivity of the organometallic species.

The Unique Reactivity of Terminal Alkene Functionalized α-Keto Esters

The co-localization of the electrophilic α-keto ester and the nucleophilic terminal alkene within the same molecule unlocks a fascinating array of intramolecular transformations, enabling the rapid construction of complex cyclic frameworks.

Intramolecular Carbonyl-Ene Reaction

The intramolecular carbonyl-ene reaction is a powerful tool for the stereoselective synthesis of cyclopentane and cyclohexane derivatives. In the context of terminal alkene functionalized α-keto esters, the alkene acts as the ene component and the ketone of the α-keto ester serves as the enophile.[3]

Mechanism:

G Substrate Terminal Alkene Functionalized α-Keto Ester TS Pericyclic Transition State Substrate->TS Heat or Lewis Acid Product Cyclic α-Hydroxy Ester TS->Product

Figure 3: Mechanism of the intramolecular carbonyl-ene reaction.

This reaction is often promoted by thermal conditions or by the use of a Lewis acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alkene. The stereochemical outcome of the reaction is often highly predictable, proceeding through a chair-like transition state.[3]

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. While traditionally an intermolecular reaction, its intramolecular variant is a powerful method for constructing bicyclic systems. A terminal alkene functionalized α-keto ester can serve as the alkene component in an intermolecular Pauson-Khand reaction, leading to the formation of highly functionalized cyclopentenones.

Metathesis Reactions

The terminal alkene moiety is an excellent handle for various metathesis reactions. For instance, ring-closing enyne metathesis can be employed if an alkyne is also present in the molecule, leading to the formation of cyclic dienes.[5][6][7] Cross-metathesis with other alkenes can be used to further elaborate the side chain.[5][6]

Radical Cyclizations

The alkene can participate in intramolecular radical cyclizations. For instance, radical addition to the alkene followed by cyclization onto the keto-ester moiety can lead to the formation of complex polycyclic systems. Photoredox catalysis has emerged as a mild and efficient way to initiate such radical cyclizations.[8]

Applications in Medicinal Chemistry and Natural Product Synthesis

The molecular scaffolds accessible through the reactions of terminal alkene functionalized α-keto esters are prevalent in numerous biologically active natural products and pharmaceutical agents.

The α-keto ester motif itself is a key pharmacophore in a range of therapeutic agents, including antiviral and anticancer drugs.[4] The ability to rapidly construct complex carbocyclic and heterocyclic frameworks from these bifunctional precursors makes them highly valuable in drug discovery and development programs. For instance, the products of intramolecular ene reactions, cyclic α-hydroxy esters, are precursors to a variety of natural products and their analogues.

Data Summary

Reaction TypeKey Reagents/ConditionsProduct TypeReference
Synthesis
OxidationDess-Martin periodinane, SwernTerminal Alkene α-Keto Ester
AcylationAlkenyl Grignard, Ethyl Oxalyl ChlorideTerminal Alkene α-Keto Ester[4]
Reactivity
Intramolecular Carbonyl-EneHeat or Lewis AcidCyclic α-Hydroxy Ester[3]
Pauson-Khand ReactionCo₂(CO)₈, Alkyne, COFunctionalized Cyclopentenone
Enyne MetathesisGrubbs' Catalyst, AlkyneCyclic Diene[5][6][7]
Radical CyclizationPhotoredox Catalyst, Radical InitiatorPolycyclic Systems[8]

Conclusion and Future Outlook

Terminal alkene functionalized α-keto esters are powerful and versatile building blocks in organic synthesis. Their unique bifunctionality allows for a diverse range of transformations, particularly intramolecular reactions that facilitate the rapid assembly of complex molecular architectures. The synthetic methods for their preparation are well-established, and their reactivity continues to be explored for the construction of novel carbocyclic and heterocyclic systems. As the demand for stereochemically complex and diverse small molecules for drug discovery and materials science continues to grow, the importance of these valuable synthetic intermediates is expected to increase. Future research in this area will likely focus on the development of new catalytic and enantioselective transformations of these substrates, further expanding their synthetic utility.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Domino Primary Alcohol Oxidation-Wittig Reaction: Total Synthesis of ABT-418 and (E)-4-Oxonon-2-enoic Acid. Arkivoc. Available at: [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. MDPI. Available at: [Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Available at: [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry. Available at: [Link]

  • Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Molecules. Available at: [Link]

  • Synthesis of metal 2-ethylhexanoates. Google Patents.
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Available at: [Link]

  • Transition metal-catalyzed (remote) deconjugative isomerization of α,β- unsaturated carbonyls. Archive ouverte UNIGE. Available at: [Link]

  • Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. JACS Au. Available at: [Link]

  • Synthesis of Natural Products and Related Compounds using Enyne Metathesis. University of Windsor. Available at: [Link]

  • Enantioselective α-Hydroxylation by Modified Salen-Zirconium(IV)-Catalyzed Oxidation of β-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Methods for the Synthesis of α-Keto Esters. ResearchGate. Available at: [Link]

  • Exploratory studies of the transition metal catalyzed intramolecular cyclization of unsaturated .alpha.,.alpha.-dichloro esters, acids, and nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science. Available at: [Link]

  • 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. Available at: [Link]

  • Water enables an asymmetric cross reaction of α-keto acids with α-keto esters for the synthesis of quaternary isotetronic acids. Chemical Communications. Available at: [Link]

  • Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives. ResearchGate. Available at: [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]

  • Preparation method of alpha-keto ester. Google Patents.
  • Aminocatalytic enantioselective photochemical a-alkylation of cyclic ketones with alkyl chloride derived radicals. ResearchGate. Available at: [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules. Available at: [Link]

  • Synthesis and properties of the α-keto acids. ResearchGate. Available at: [Link]

  • A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. Google Patents.
  • Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. ScienceDaily. Available at: [Link]

  • Enyne metathesis. Wikipedia. Available at: [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. Available at: [Link]

  • Metathesis of Alkenes. YouTube. Available at: [Link]

  • Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. Molecules. Available at: [Link]

Sources

Foundational

Methyl 2-oxohex-5-enoate isomeric forms and nomenclature

The following technical guide details the structural properties, synthetic pathways, and applications of Methyl 2-oxohex-5-enoate. Structural Dynamics, Synthesis, and Heterocyclic Utility in Drug Discovery Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic pathways, and applications of Methyl 2-oxohex-5-enoate.

Structural Dynamics, Synthesis, and Heterocyclic Utility in Drug Discovery

Executive Summary

Methyl 2-oxohex-5-enoate (CAS 84012-01-1) is a versatile


-keto ester intermediate utilized in the synthesis of complex heterocyclic scaffolds, particularly in the development of arginase inhibitors and glutamate receptor antagonists.[1] Its unique structure—featuring a reactive 

-keto ester motif tethered to a terminal alkene—allows for dual-mode reactivity: nucleophilic attacks at the carbonyl core and cycloadditions or metathesis at the olefinic tail. This guide provides a definitive analysis of its isomeric forms, a validated synthetic protocol, and its application in high-value medicinal chemistry.
Chemical Identity and Nomenclature

Accurate identification is critical due to the prevalence of regioisomers in commercial databases.

AttributeSpecification
IUPAC Name Methyl 2-oxohex-5-enoate
Common Name Methyl 2-oxo-5-hexenoate; 5,6-Dehydro-2-oxohexanoate methyl ester
CAS Number 84012-01-1
Molecular Formula

Molecular Weight 142.15 g/mol
SMILES COC(=O)C(=O)CCC=C
Key Functional Groups

-Keto ester, Terminal Alkene

Critical Distinction: Do not confuse with Methyl (E)-5-oxohex-2-enoate (CAS 104394-80-1), a regioisomer where the ketone is at C5 and the alkene is conjugated at C2. The reactivity profiles of these two isomers are fundamentally different.

Structural Analysis: Isomerism and Tautomerism

Methyl 2-oxohex-5-enoate exists in a dynamic equilibrium dominated by its keto form, though it possesses accessible enol tautomers under specific conditions.

3.1 Keto-Enol Tautomerism

Unlike


-keto esters (e.g., methyl acetoacetate), 

-keto esters like methyl 2-oxohex-5-enoate exist predominantly in the keto form (>95%) in neutral organic solvents (CDCl

, DMSO-

). The lack of a

-carbon to support a conjugated chelate ring destabilizes the enol form relative to the keto form.

However, under catalytic basic conditions or in the presence of Lewis acids, the molecule enolizes, generating a nucleophilic C3 center.

  • Keto Form:

    
     (Thermodynamically favored).
    
  • Enol Form:

    
    .
    
3.2 Stereoisomerism of the Enol

When the enol forms, the newly created C2=C3 double bond introduces stereoisomerism.

  • (Z)-Enol: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen. This is the kinetic enol product.

  • (E)-Enol: Lacks internal hydrogen bonding; typically transient unless trapped by derivatization.

Tautomerism cluster_legend Equilibrium Dynamics Keto Keto Form (Dominant) Enol_Z (Z)-Enol (Chelated) Keto->Enol_Z  Tautomerization   Enol_E (E)-Enol (Open) Enol_Z->Enol_E  Isomerization  

Figure 1: Tautomeric equilibrium favoring the keto form, with the (Z)-enol accessible via catalysis.[2][3]

Synthesis and Preparation

The most robust synthetic route involves the Grignard addition of homoallylmagnesium bromide to dimethyl oxalate. This method avoids the over-addition observed with more reactive organolithiums.

4.1 Validated Protocol (Adapted from Ethyl Ester Synthesis)

Objective: Synthesis of Methyl 2-oxohex-5-enoate on a 50 mmol scale.

Reagents:

  • Magnesium turnings (1.2 eq)[4]

  • 4-Bromo-1-butene (1.0 eq)[5]

  • Dimethyl Oxalate (2.0 eq) - Excess is crucial to prevent double addition.

  • THF (Anhydrous)[5][4][6]

Step-by-Step Methodology:

  • Grignard Formation:

    • Activate Mg turnings (1.5 g) in anhydrous THF (30 mL) with a crystal of iodine.

    • Add 4-bromo-1-butene (6.75 g, 50 mmol) dropwise over 30 minutes. Maintain a gentle reflux.

    • Stir for 1 hour at ambient temperature to form homoallylmagnesium bromide .

  • Acylation:

    • Dissolve Dimethyl Oxalate (11.8 g, 100 mmol) in THF (100 mL) and cool to -78°C (Dry ice/acetone bath).

    • Cannulate the Grignard solution slowly into the oxalate solution over 45 minutes. Crucial: Keep temperature below -60°C to minimize bis-addition (formation of the diol).

  • Workup:

    • Quench with saturated aq.[7]

      
       at -78°C.
      
    • Warm to room temperature and extract with

      
       (3x).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[7]
      
  • Purification:

    • Purify via vacuum distillation or flash chromatography (Silica gel, 10% EtOAc/Hexanes).

    • Yield: Expect 60-75% as a colorless oil.

Reactivity and Applications in Drug Discovery

Methyl 2-oxohex-5-enoate serves as a "linchpin" scaffold, connecting an electrophilic head (keto-ester) with a nucleophilic/metathesis-active tail (alkene).

5.1 Heterocycle Formation

The


-keto ester moiety is a prime target for condensation reactions with binucleophiles.
  • Quinoxalinones: Reaction with 1,2-phenylenediamines yields 3-(but-3-enyl)quinoxalin-2(1H)-ones. This reaction is regioselective and can be tuned by acid catalysis.[6]

  • Pyrrolizidines: Condensation with cyclic imines (e.g., 1-pyrroline) generates bicyclic scaffolds found in alkaloids like phenopyrrozin.

  • Pyrazoles: Reaction with hydrazines yields pyrazole-3-carboxylates, commonly used as cores for kinase inhibitors.

5.2 Pathway Visualization: Heterocyclic Divergence

Reactivity Start Methyl 2-oxohex-5-enoate P1 Quinoxalin-2-one Derivatives (Kinase Inhibitors) Start->P1  Condensation   P2 Pyrazole/Isoxazole Carboxylates (Arginase Inhibitors) Start->P2  Cyclization   P3 Pyrrolizidine Alkaloids (Phenopyrrozin Core) Start->P3  Mannich/Aldol Cascade   R1 + 1,2-Phenylenediamine R2 + Hydrazine / Hydroxylamine R3 + 1-Pyrroline

Figure 2: Divergent synthesis pathways utilizing the


-keto ester core.
5.3 Analytical Characterization (Expected Data)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       5.80 (ddt, 1H, =CH-), 5.05 (m, 2H, =CH
      
      
      
      ), 3.88 (s, 3H, -OCH
      
      
      ), 2.90 (t, 2H, -CH
      
      
      -CO-), 2.35 (q, 2H, allylic -CH
      
      
      -).
    • Note: The triplet at

      
       2.90 is characteristic of the 
      
      
      
      -methylene protons in the keto form.
  • IR Spectroscopy:

    • 
      : 1735 cm
      
      
      
      (ester C=O), 1715 cm
      
      
      (ketone C=O), 1640 cm
      
      
      (C=C).
References
  • Preparation of Ethyl 2-oxohex-5-enoate (Analogous Protocol)

    • Moore, J. T., et al. "Enantioselective Synthesis of Isotopically Labeled Homocitric Acid Lactone." Amazon S3 / ResearchGate, 2020. (Accessed via ResearchGate snippet).

  • Heterocycle Synthesis (Pyrrolizidines)

    • "Direct Access to Highly Functionalized Heterocycles through the Condens

      
      -Oxoesters." National Institutes of Health (PMC), 2018. 
      
  • Quinoxalinone Synthesis

    • "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base." Semantic Scholar, 2019.

  • Tautomerism of

    
    -Keto Esters: 
    
    • "Keto-Enol Tautomerism: Key Points and Mechanisms." Master Organic Chemistry, 2022.

  • General Reactivity of 2-Oxo Esters

    • "Synthesis of Arginase Inhibitors: An Overview." MDPI, 2021.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-oxohex-5-enoate in Carbapenam Core Synthesis

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of Carbapenam and Carbapenem scaffolds. It details the specialized application of Methyl 2-oxohex-5-e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of Carbapenam and Carbapenem scaffolds. It details the specialized application of Methyl 2-oxohex-5-enoate (an


-keto ester) as a pivotal building block for constructing the bicyclic 

-lactam core via Organoiron-Mediated Cyclization and Direct Imine Condensation .

[1][2]

Executive Summary

Methyl 2-oxohex-5-enoate (CAS: 84012-01-1) is a versatile


-keto ester intermediate utilized in the chemo-enzymatic and organometallic synthesis of bicyclic 

-lactams.[1] Unlike standard diazo-insertion routes (e.g., Merck synthesis) that utilize

-keto esters, this reagent offers a distinct pathway to the Carbapenam ([3.2.0] bicyclic system) core through transition-metal olefin activation and hetero-annulation strategies. This guide details the synthesis of the reagent itself and its subsequent conversion into the carbapenam scaffold, a critical precursor for antibiotic development.
Mechanistic Basis & Strategic Value

The utility of methyl 2-oxohex-5-enoate lies in its bifunctional nature:

  • 
    -Keto Ester Moiety:  Highly electrophilic; serves as a "Schiff base" acceptor for amines and a precursor for lactamization.
    
  • Terminal Alkene (C5-C6): A handle for metal complexation (e.g., Fe, Pd) or radical cyclization, enabling the formation of the five-membered pyrrolidine ring fused to the

    
    -lactam.
    

Primary Synthetic Pathway (The Berryhill Route): The most authoritative application of this specific compound is the Organoiron-Mediated Synthesis . The terminal alkene is activated by a cationic cyclopentadienyl iron dicarbonyl complex (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


), rendering it susceptible to intramolecular nucleophilic attack by a nitrogen nucleophile derived from the 

-keto group. This sequence constructs the bicyclic core with high stereocontrol.
Pre-Protocol: Synthesis of Methyl 2-oxohex-5-enoate

Commercial availability of this specific intermediate can be sporadic. High-purity synthesis is recommended via the Claisen Rearrangement.

Reaction Principle: Acid-catalyzed ketalization of methyl pyruvate followed by thermal Claisen rearrangement.

Materials:
  • Methyl Pyruvate[2][3]

  • Allyl Alcohol[4]

  • Trimethyl orthoformate (Dehydrating agent)

  • p-Toluenesulfonic acid (pTSA) - Catalyst

  • Toluene (Solvent)

Step-by-Step Protocol:
  • Ketal Formation:

    • Dissolve Methyl Pyruvate (1.0 equiv) in anhydrous Benzene or Toluene.

    • Add Allyl Alcohol (2.5 equiv) and Trimethyl orthoformate (1.2 equiv).

    • Add pTSA (0.05 equiv) and reflux for 4-6 hours using a Dean-Stark trap to remove methanol/water.

    • Checkpoint: Monitor by TLC for disappearance of pyruvate.

    • Neutralize with

      
      , filter, and concentrate to obtain the Methyl pyruvate diallyl ketal .
      
  • Vinyl Ether Generation:

    • Subject the crude ketal to acid-catalyzed elimination (or thermal cracking if using a specific ketal variant) to generate the 2-methoxycarbonyl-allyl vinyl ether intermediate. Note: Often performed in situ during high-temperature distillation.

  • Claisen Rearrangement:

    • Heat the vinyl allyl ether intermediate in refluxing Xylene or Toluene (

      
      ) for 12 hours.
      
    • The [3,3]-sigmatropic rearrangement occurs, migrating the allyl group to the

      
      -carbon.
      
    • Purification: Distill under reduced pressure.

    • Product: Methyl 2-oxohex-5-enoate (Colorless oil).

    • Validation:

      
       NMR should show terminal alkene signals (
      
      
      
      5.8, 5.0 ppm) and the
      
      
      -keto methyl ester singlet (
      
      
      3.8 ppm).
Core Protocol: Organoiron-Mediated Carbapenam Synthesis

Reference: Based on the methodology established by Berryhill et al. (J. Org. Chem / JCS Chem. Comm).

This protocol converts Methyl 2-oxohex-5-enoate into 3-methoxycarbonylcarbapenam .[3]

Reagents:
  • Substrate: Methyl 2-oxohex-5-enoate.[1][3][5][6][7]

  • Iron Complex:

    
     (Fp-Isobutylene complex).
    
  • Nucleophile: Ammonia (

    
    ) or Benzylamine.
    
  • Reductant: Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Oxidant: Silver Oxide (

    
    ) or Ceric Ammonium Nitrate (CAN).
    
Experimental Workflow:

Step 1: Olefin Complexation [2][3]

  • Dissolve

    
     (1.0 equiv) in anhydrous 
    
    
    
    under Argon.
  • Add Methyl 2-oxohex-5-enoate (1.1 equiv) dropwise at

    
    .
    
  • Stir at room temperature for 2 hours. The labile isobutylene ligand is displaced by the terminal alkene of the keto-ester.

  • Precipitation: Add diethyl ether to precipitate the stable Fp-(Methyl 2-oxohex-5-enoate) complex . Filter and dry.

Step 2: Annulation to Pyrroline Complex

  • Suspend the Fp-alkene complex in

    
    .
    
  • Bubble dry

    
     gas (or add amine solution) at 
    
    
    
    then warm to
    
    
    .
  • Mechanism: The amine condenses with the

    
    -keto group to form an imine. The nitrogen lone pair then attacks the Fe-activated alkene (5-exo-trig cyclization).
    
  • Product: An iron-coordinated pyrroline/pyrrolidine species.[2][3]

Step 3: Reduction & Cyclization

  • Treat the reaction mixture with

    
     (excess) in Methanol at 
    
    
    
    .
  • This reduces the imine/enamine character, yielding a saturated Iron-Pyrrolidine Chelate .

  • Critical Step (Lactamization): The iron is coordinated to the nitrogen and the alkene carbon. To close the

    
    -lactam ring (the 4-membered ring), oxidative demetallation is required to induce "carbonylation" or direct ester-amine condensation.
    

Step 4: Oxidative Demetallation (Ring Closure)

  • Dissolve the iron-chelate in Acetone/Water.

  • Add

    
     or CAN (2.0 equiv) and stir for 1-4 hours.
    
  • The iron is removed, and the secondary amine (now free) attacks the methyl ester (intramolecular amidation) to form the Carbapenam bicyclic core.

  • Isolation: Filter solids, extract with Ethyl Acetate, and purify via flash chromatography.

Visualization of Synthetic Pathways
Figure 1: Synthesis of Methyl 2-oxohex-5-enoate (Claisen Route)

ClaisenRoute Pyruvate Methyl Pyruvate Ketal Diallyl Ketal Intermediate Pyruvate->Ketal H+, -H2O AllylAlc Allyl Alcohol AllylAlc->Ketal VinylEther Vinyl Allyl Ether (In Situ) Ketal->VinylEther -AllylOH (Elimination) Product Methyl 2-oxohex-5-enoate (Target Reagent) VinylEther->Product Heat (110°C) [3,3]-Sigmatropic Rearrangement

Caption: Preparation of the reagent via acid-catalyzed ketalization and thermal Claisen rearrangement.

Figure 2: Organoiron-Mediated Carbapenam Cyclization

IronCycle Start Methyl 2-oxohex-5-enoate Activated Fe-Alkene Complex (Activated Electrophile) Start->Activated Ligand Exchange (-Isobutylene) FeComplex [CpFe(CO)2]+ Complex FeComplex->Activated Cyclization1 Imine Formation & 5-Exo-Trig Cyclization Activated->Cyclization1 Nucleophilic Attack AmineAdd Add NH3 / Amine AmineAdd->Cyclization1 IronChelate Iron-Pyrrolidine Intermediate Cyclization1->IronChelate NaBH4 Reduction Oxidation Oxidative Demetallation (Ag2O / CAN) IronChelate->Oxidation Final 3-Methoxycarbonyl- carbapenam Oxidation->Final Ring Closure (Beta-Lactam Formation)

Caption: The Berryhill sequence utilizing iron coordination to direct the formation of the [3.2.0] bicyclic system.

Data Summary & Troubleshooting
ParameterSpecification / ObservationTroubleshooting Tip
Reagent Purity >95% by GC/NMRImpurities (allyl alcohol) can poison the Iron catalyst. Ensure thorough drying.
Iron Complexation Color change: Yellow

Orange/Red precip.
If no precipitate forms, use anhydrous Ether/Hexane at -20°C.
Cyclization Yield Typical: 40-60% (Step-dependent)Low yield often due to incomplete demetallation. Increase oxidant equivalents.
Stereochemistry Cis/Trans mixture at C3Separation achievable via silica gel chromatography (EtOAc/Hexane gradient).
Safety & Handling
  • Methyl 2-oxohex-5-enoate: Irritant. Handle in a fume hood.

  • Iron Carbonyls: Highly toxic. All weighing and reactions involving

    
     precursors must be performed in a glovebox or well-ventilated hood.
    
  • Silver Oxide: Oxidizer.[3] Keep away from organic solvents until reaction time.

References
  • Berryhill, S. R., Price, T., & Rosenblum, M. (1983).[3] Beta-Lactam synthesis using organoiron intermediates.[3] Preparation of 3-carbomethoxycarbapenam.Journal of Organic Chemistry .

  • Bycroft, B. W., et al. (1987). Azabicyclo[3.2.0]heptan-7-ones (Carbapenams) from Pyrrole.J. Chem. Soc., Chem. Commun.

  • MOLBASE. (n.d.). Methyl 2-oxohex-5-enoate Product Information.Molbase Chemical Directory.

  • SciSpace. (2012). Direct Access to Highly Functionalized Heterocycles through the Condensation of Cyclic Imines and α-Oxoesters.SciSpace/JOC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-oxohex-5-enoate via Vacuum Distillation

Welcome to the technical support center for the purification of methyl 2-oxohex-5-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 2-oxohex-5-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the vacuum distillation of this compound. As a β,γ-unsaturated α-ketoester, methyl 2-oxohex-5-enoate presents unique challenges during purification due to its potential for thermal degradation and polymerization. This document synthesizes established principles of vacuum distillation with practical, field-proven insights to ensure a successful purification process.

I. Understanding the Compound: Physicochemical Properties and Stability

Due to the limited availability of specific experimental data for methyl 2-oxohex-5-enoate in publicly accessible literature, we will proceed with estimations based on the properties of structurally similar compounds and general principles of organic chemistry. The presence of both a keto and an ester functional group, along with a terminal double bond, makes this molecule susceptible to various side reactions at elevated temperatures.[1]

Table 1: Estimated Physicochemical Properties of Methyl 2-oxohex-5-enoate and Potential Impurities

CompoundMolecular Weight ( g/mol )Estimated Boiling Point (°C at atm. pressure)Common Source
Methyl 2-oxohex-5-enoate 142.15180-200 (with decomposition)Product
Starting materials (e.g., from acetoacetic ester synthesis)VariableVariableSynthesis Impurity
Solvents (e.g., ethanol, toluene)Variable< 120Synthesis Impurity
Polymerized byproductsHighNon-volatileDegradation Product
Isomerized byproducts (e.g., conjugated isomers)142.15Similar to productDegradation Product

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the vacuum distillation of methyl 2-oxohex-5-enoate, providing likely causes and actionable solutions.

1. Issue: Product is not distilling at the expected temperature.

  • Possible Cause 1: Inaccurate pressure reading. The boiling point of a liquid is highly dependent on the pressure of the system. A faulty vacuum gauge or a leak in the system can lead to a higher actual pressure than indicated, thus requiring a higher temperature for distillation.

  • Solution:

    • Verify the accuracy of your vacuum gauge.

    • Thoroughly check all joints and connections for leaks using a high-vacuum grease and ensuring a snug fit.

    • If the pressure is correct, a higher boiling point may indicate the presence of higher-boiling impurities.

  • Possible Cause 2: The vacuum is not deep enough. The compound may require a lower pressure to distill without decomposition.

  • Solution:

    • Ensure your vacuum pump is in good working order and the pump oil is clean.

    • Consider using a higher-performance vacuum pump if necessary.

2. Issue: The distillate is impure.

  • Possible Cause 1: Co-distillation with impurities. Impurities with boiling points close to that of the product may co-distill.

  • Solution:

    • Improve the efficiency of the distillation column by using a fractionating column (e.g., Vigreux or packed column).

    • Consider a pre-distillation purification step, such as column chromatography, to remove impurities with similar volatilities.[2]

  • Possible Cause 2: Thermal decomposition. At elevated temperatures, methyl 2-oxohex-5-enoate can undergo decomposition or isomerization.[3]

  • Solution:

    • Lower the distillation temperature by pulling a deeper vacuum.

    • Minimize the residence time of the compound in the hot distillation flask by adding it slowly to the pre-heated flask under vacuum (Kugelrohr distillation is ideal for this).

    • Consider adding a radical inhibitor, such as hydroquinone, to the distillation flask to prevent polymerization.

3. Issue: Low yield of the purified product.

  • Possible Cause 1: Decomposition in the distillation pot. As mentioned, thermal degradation can significantly reduce the yield.

  • Solution:

    • Use the lowest possible distillation temperature and pressure.

    • Ensure rapid distillation to minimize heating time.

  • Possible Cause 2: Leaks in the vacuum system. A leak will make it difficult to achieve the necessary low pressure, potentially leading to the need for higher temperatures and subsequent decomposition.[4]

  • Solution:

    • Meticulously check all ground glass joints, tubing, and connections for leaks.

  • Possible Cause 3: Incomplete transfer. The product may remain in the distillation column or condenser.

  • Solution:

    • After the main fraction has been collected, gently heat the column and condenser with a heat gun to drive over any remaining product.

4. Issue: Bumping or unstable boiling.

  • Possible Cause: Lack of nucleation sites for smooth boiling. This is a common issue in vacuum distillation.

  • Solution:

    • Add boiling chips or a magnetic stir bar to the distillation flask before applying the vacuum. Never add boiling chips to a hot liquid under vacuum.

    • Ensure vigorous stirring throughout the distillation.

5. Issue: Unstable vacuum pressure.

  • Possible Cause 1: Outgassing of the system or solvent. Air or volatile solvents trapped in the crude material or on the glass surfaces can be released, causing pressure fluctuations.[5]

  • Solution:

    • Degas the crude material by briefly applying vacuum at room temperature before heating.

    • Ensure all solvents from previous steps are thoroughly removed.

  • Possible Cause 2: Inconsistent pump performance. An old or poorly maintained vacuum pump can cause pressure fluctuations.

  • Solution:

    • Check the vacuum pump oil level and change it if it is cloudy or discolored.

    • Ensure the pump is appropriately sized for the distillation apparatus.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the vacuum pressure and distillation temperature for methyl 2-oxohex-5-enoate?

A1: Without experimental data, a good starting point is to aim for a pressure that will bring the boiling point below 100°C to minimize thermal decomposition. Based on similar structures, a pressure in the range of 1-5 mmHg is a reasonable starting point. The corresponding distillation temperature will likely be in the range of 60-90°C. It is crucial to perform a small-scale test distillation to determine the optimal conditions for your specific setup and purity of the starting material.

Q2: What type of vacuum pump is recommended?

A2: A two-stage rotary vane pump is generally sufficient for achieving the vacuum levels needed for the distillation of compounds in this molecular weight range. Ensure the pump is chemically resistant if there is a risk of volatile acidic or corrosive impurities. A cold trap between the distillation setup and the pump is essential to protect the pump from corrosive vapors.

Q3: How can I minimize the risk of decomposition during distillation?

A3:

  • Use a high vacuum: The lower the pressure, the lower the boiling temperature.

  • Minimize heating time: Heat the distillation flask rapidly to the distillation temperature and collect the product as quickly as possible. A pre-heated oil bath is recommended for better temperature control.

  • Use a short path distillation apparatus: This minimizes the surface area and time the hot vapor is in contact with the glass.

  • Add an inhibitor: A small amount of a radical inhibitor like hydroquinone or BHT can prevent polymerization of the double bond.

Q4: What are the key safety precautions for this procedure?

A4:

  • Implosion hazard: Always inspect glassware for cracks or defects before use. Use a blast shield, especially when working with larger quantities.

  • Chemical hazards: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

  • Hot surfaces: Use caution when handling the hot oil bath and distillation apparatus.

  • Cold trap: If using liquid nitrogen for the cold trap, be aware of the potential for oxygen condensation, which can create an explosion hazard. It is safer to use a dry ice/acetone slush.

IV. Standard Operating Procedure: Vacuum Distillation

This protocol provides a general framework for the vacuum distillation of a heat-sensitive liquid like methyl 2-oxohex-5-enoate.

1. Apparatus Setup:

  • Assemble a clean and dry vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased with high-vacuum grease.
  • Place a magnetic stir bar in the round-bottom distillation flask.
  • Use a short-path distillation head to minimize product loss.
  • Place a cold trap between the receiving flask and the vacuum pump.

2. Distillation Procedure:

  • Add the crude methyl 2-oxohex-5-enoate to the distillation flask.
  • Begin stirring.
  • Slowly and carefully apply the vacuum.
  • Once the desired vacuum is reached and stable, begin heating the distillation flask using an oil bath.
  • Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.
  • When the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction.
  • Monitor the temperature and pressure throughout the distillation. A stable temperature indicates the collection of a pure fraction.
  • Once the main fraction is collected, stop heating and allow the system to cool to room temperature before slowly venting the apparatus.

V. Visualizations

VacuumDistillationSetup cluster_heating Heating cluster_distillation Distillation Path cluster_vacuum Vacuum System Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask Heats Distillation Head Distillation Head Distillation Flask->Distillation Head Condenser Condenser Distillation Head->Condenser Receiving Flask Receiving Flask Condenser->Receiving Flask Cold Trap Cold Trap Receiving Flask->Cold Trap Vacuum Pump Vacuum Pump Cold Trap->Vacuum Pump To Pump

Caption: A standard laboratory vacuum distillation setup.

TroubleshootingFlowchart Start Distillation Issue ImpureProduct Impure Product? Start->ImpureProduct LowYield Low Yield? ImpureProduct->LowYield No CheckDecomposition Check for Decomposition (Lower Temp/Pressure) ImpureProduct->CheckDecomposition Yes NoDistillate No Distillate? LowYield->NoDistillate No CheckLeaks Check for System Leaks LowYield->CheckLeaks Yes UnstableBoiling Unstable Boiling? NoDistillate->UnstableBoiling No CheckPressure Verify Vacuum Pressure NoDistillate->CheckPressure Yes AddBoilingChips Add Boiling Chips/Stir Bar UnstableBoiling->AddBoilingChips Yes FractionalDistillation Use Fractionating Column CheckDecomposition->FractionalDistillation PrePurify Pre-purify (e.g., Chromatography) FractionalDistillation->PrePurify CheckDecomposition2 Check for Decomposition CheckLeaks->CheckDecomposition2 CheckTransfer Check for Incomplete Transfer CheckDecomposition2->CheckTransfer CheckTemperature Verify Temperature CheckPressure->CheckTemperature CheckBlockage Check for Blockages CheckTemperature->CheckBlockage EnsureStirring Ensure Vigorous Stirring AddBoilingChips->EnsureStirring

Caption: A troubleshooting decision tree for vacuum distillation.

VI. References

  • Pressure Control Solutions. (2019). Vacuum Distillation issues? Retrieved from [Link]

  • Henan Coreychem Co., Ltd. methyl 2,5,5-trimethyl-4-oxohex-2-enoate CAS NO.82884-49-9. Retrieved from a product listing page.

  • PubChem. methyl (E)-5-oxohex-3-enoate. Retrieved from [Link]

  • PubChem. 2-Amino-5-methylhex-5-enoic acid. Retrieved from [Link]

  • Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69.

  • Veeprho. Acetoacetate Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Retrieved from

  • Mei, G.-J., et al. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Retrieved from [Link]

  • Sasol. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. Retrieved from a technical paper.

  • Veeprho. Acetotate Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. Retrieved from [Link]

  • Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • MDPI. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Retrieved from [Link]

  • Master Organic Chemistry. (2019). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Retrieved from a research paper.

  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Wiley. Distillation Troubleshooting. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • PubChem. 2-Methyl-3-oxohex-5-enal. Retrieved from [Link]

  • Wikipedia. Acetoacetic ester synthesis. Retrieved from [Link]

  • ACS Publications. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Retrieved from [Link]

  • YouTube. (2023). The Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. Methyl 5-oxohept-6-enoate. Retrieved from [Link]

  • AiFChem. (E)-Methyl 5-oxohex-2-enoate. Retrieved from a product listing page.

Sources

Optimization

Controlling side reactions in methyl 2-oxohex-5-enoate reduction

Welcome to the technical support center for the synthetic manipulation of methyl 2-oxohex-5-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic manipulation of methyl 2-oxohex-5-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions regarding the reduction of this α,β-unsaturated ketoester, with a focus on controlling selectivity and minimizing side reactions. Our goal is to provide you with the in-depth technical insights and practical protocols necessary to achieve your desired synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the reduction of methyl 2-oxohex-5-enoate. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Question 1: My reaction is producing a significant amount of the saturated ketone (methyl 2-oxohexanoate) instead of the desired allylic alcohol. What is causing this 1,4-reduction, and how can I favor the 1,2-reduction product?

Answer:

The formation of the saturated ketone is a classic case of a conjugate addition (or 1,4-reduction) competing with the desired 1,2-reduction of the ketone. This outcome is highly dependent on the nature of the hydride reagent used.

Causality: The regioselectivity of the hydride attack is governed by the principles of Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the α,β-unsaturated system is a "soft" electrophilic center.

  • "Soft" Hydride Reagents: Standard sodium borohydride (NaBH₄) is considered a "soft" nucleophile. Consequently, it preferentially attacks the "soft" β-position, leading to the 1,4-reduction product after tautomerization of the resulting enolate.

  • "Hard" Hydride Reagents: To favor attack at the "hard" carbonyl carbon, a "harder" hydride source is required.

Solutions:

  • Employ the Luche Reduction: This is the most common and effective method to achieve selective 1,2-reduction of α,β-unsaturated ketones and esters.[1] The reaction is conducted using sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in an alcohol solvent like methanol or ethanol.[2][3]

    • Mechanism of Action: The cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness."[2] Additionally, it is believed to promote the formation of sodium alkoxyborohydrides [NaHnB(OMe)4-n], which are "harder" reducing agents than NaBH₄ itself.[3] This directs the hydride attack to the carbonyl carbon.

  • Utilize Bulky, Sterically Hindered Hydride Reagents: Reagents like lithium tri-sec-butylborohydride (L-Selectride®) or lithium triisobutylborohydride (L-Selectride®) can also favor 1,2-reduction due to their increased steric bulk, which disfavors attack at the more sterically accessible β-position. However, these reagents are significantly more reactive and require more stringent anhydrous and inert atmosphere conditions.

Recommended Protocol: Luche Reduction of Methyl 2-oxohex-5-enoate

Luche_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Methyl 2-oxohex-5-enoate and CeCl3·7H2O in Methanol B Cool to 0°C (or specified temperature) A->B Inert atmosphere (N2 or Ar) C Add NaBH4 portion-wise B->C Maintain temperature D Monitor reaction by TLC C->D Stir for required time E Quench with aqueous acid (e.g., 1M HCl) D->E Upon completion F Extract with organic solvent E->F G Dry, concentrate, and purify (e.g., column chromatography) F->G

Caption: Workflow for the Luche Reduction.

Question 2: I'm observing the formation of byproducts resulting from the reduction of the terminal alkene. How can I preserve the double bond?

Answer:

Reduction of the terminal alkene is a less common side reaction with borohydride-based reagents but can occur under certain conditions, particularly with catalytic hydrogenation methods.

Causality:

  • Catalytic Hydrogenation: Reagents like H₂ with Pd/C, PtO₂, or Raney Nickel are highly effective at reducing carbon-carbon double and triple bonds, and will almost certainly reduce the terminal alkene in your substrate, often in preference to the carbonyl group.

  • Harsh Hydride Conditions: While less common, some powerful, unselective hydride reagents or extended reaction times at elevated temperatures might lead to over-reduction.

Solutions:

  • Avoid Catalytic Hydrogenation: If the preservation of the terminal alkene is critical, catalytic hydrogenation is not a suitable method for the carbonyl reduction in this substrate.

  • Chemoselective Hydride Reagents: The Luche reduction conditions (NaBH₄/CeCl₃) are highly chemoselective for the carbonyl group and will not reduce isolated carbon-carbon double bonds. This makes it the ideal choice for your substrate.

  • Control of Reaction Conditions: When using any hydride reagent, it is crucial to carefully control the stoichiometry and temperature. Use the minimum amount of reducing agent necessary and maintain the recommended low temperature (e.g., 0 °C or -78 °C) to minimize the risk of side reactions.[4]

Question 3: My reaction is sluggish, and after a long reaction time, I have a complex mixture of starting material, the desired product, and byproducts. What could be the issue?

Answer:

A sluggish and messy reaction can point to several potential issues, often related to reagent quality, solvent, or temperature.

Causality:

  • Reagent Decomposition: Sodium borohydride can decompose, especially in the presence of moisture or acidic impurities. Similarly, the hydrate of cerium(III) chloride is crucial; anhydrous CeCl₃ is less effective for the Luche reduction.

  • Solvent Effects: While methanol is the most common solvent for Luche reductions, other alcohols can be used. However, NaBH₄ reacts with alcohols to generate hydrogen gas and sodium alkoxyborohydrides.[4] This reaction is faster at higher temperatures and can consume the reagent before it reduces the substrate.

  • Insufficient Activation: The molar ratio of CeCl₃ to the substrate is important for effective activation of the carbonyl group.

Solutions:

  • Check Reagent Quality: Use freshly opened or properly stored NaBH₄. Ensure you are using the heptahydrate form of cerium(III) chloride (CeCl₃·7H₂O).

  • Optimize Temperature: While some NaBH₄ reductions are run at elevated temperatures to drive them to completion, for selective reactions like the Luche reduction, low temperatures (typically 0 °C to -10 °C) are recommended to maximize selectivity and minimize reagent decomposition.[5]

  • Ensure Proper Stoichiometry: A 1:1 molar ratio of CeCl₃·7H₂O to the substrate is typically recommended. For the NaBH₄, a slight excess (e.g., 1.1 to 1.5 equivalents) is common.

  • Consider Solvent Purity: Use dry, reagent-grade methanol. While absolute dryness is not as critical as in Grignard reactions, significant amounts of water can affect the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between 1,2- and 1,4-reduction in the context of my molecule?

A1: The difference lies in the point of nucleophilic attack by the hydride ion (H⁻).

Reduction_Pathways cluster_substrate Methyl 2-oxohex-5-enoate Substrate O || MeO-C-C(=O)-CH2-CH2-CH=CH2      |      |      β      α 1,2-Attack 1,2-Attack Substrate->1,2-Attack 'Hard' Nucleophile (e.g., NaBH4/CeCl3) Attacks Carbonyl Carbon 1,4-Attack 1,4-Attack Substrate->1,4-Attack 'Soft' Nucleophile (e.g., NaBH4 alone) Attacks β-Carbon Product_1_2 Allylic Alcohol (Desired Product) 1,2-Attack->Product_1_2 Product_1_4 Saturated Ketone (Side Product) 1,4-Attack->Product_1_4

Caption: Regioselective reduction pathways.

  • 1,2-Reduction: The hydride attacks the electrophilic carbon of the carbonyl group (C2). This is a direct attack on the carbonyl. The result, after protonation of the oxygen, is an allylic alcohol.

  • 1,4-Reduction (Conjugate Addition): The hydride attacks the β-carbon (C4) of the conjugated system. This leads to the formation of an enolate intermediate, which then tautomerizes to the more stable saturated ketone.[6]

Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A2: While LiAlH₄ is a powerful reducing agent, it is generally not recommended for this specific transformation. LiAlH₄ is a very "hard" and reactive nucleophile that will readily reduce both the ketone and the ester functionalities. This would lead to the formation of a diol (hexane-1,2,6-triol), which is likely not the desired product. The key to this synthesis is chemoselectivity—reducing one functional group in the presence of others.

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a crucial role, particularly in the Luche reduction. Protic solvents like methanol or ethanol are essential. The alcohol serves as a proton source for the intermediate alkoxide and is also believed to participate in the formation of the active "hard" reducing agent by reacting with the borohydride in the presence of the cerium salt.[3] Using aprotic solvents like THF or diethyl ether would significantly alter the reactivity and would not be considered a Luche reduction.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

  • Eluent: A good starting point for the mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).

  • Interpretation: The desired allylic alcohol product will be more polar than the starting ketoester and should have a lower Rf value. The 1,4-reduction byproduct (saturated ketone) will have an Rf value similar to the starting material. The reaction is complete when the starting material spot has been completely consumed.

Reagent Selection and Typical Outcomes

Reducing Agent/SystemPrimary ProductCommon Side ProductsKey Considerations
NaBH₄ / CeCl₃·7H₂O (Luche) Methyl 2-hydroxyhex-5-enoate (Allylic Alcohol)MinimalHighly Recommended. Excellent 1,2-selectivity.[1][3]
NaBH₄ (alone) Methyl 2-oxohexanoate (Saturated Ketone)Some allylic alcoholFavors 1,4-reduction.[7]
LiAlH₄ Hexane-1,2,6-triol (Diol)-Unselective; reduces both ketone and ester.
H₂ / Pd/C Methyl 2-hydroxyhexanoate (Saturated Alcohol)Saturated ketoneReduces both C=O and C=C bonds.
DIBAL-H Allylic AlcoholOver-reduction to diolCan be selective at low temperatures (-78 °C), but may also reduce the ester.

References

  • Tokyo Chemical Industry (India) Pvt. Ltd. Luche Reduction.

  • OpenOChem Learn. Luche Reaction (Reduction).

  • Tokyo Chemical Industry Co., Ltd. (APAC). Luche Reduction.

  • YouTube. Luche Reduction.

  • YouTube. 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates.

  • Chem-Station Int. Ed. Luche Reduction.

  • ResearchGate. Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI 2 –Water.

  • Organic Chemistry Portal. 1,2-Reduction of α,β-unsaturated compounds.

  • Wikipedia. Sodium borohydride.

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds.

  • YouTube. Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43.

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.

  • ACS Publications. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation.

  • PMC. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones.

  • PubMed Central. PROTACs to Address the Challenges Facing Small Molecule Inhibitors.

  • University of Rochester, Department of Chemistry. Troubleshoot a Reaction.

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

  • Reddit. NaBH4 reaction driven to completion by heating? : r/OrganicChemistry.

  • YouTube. Master Organic Reactions | Step-by-Step Problem Solving Guide.

  • ResearchGate. Controlling α- vs γ-Reactivity of Vinylogous Ketone Enolates in Organocatalytic Enantioselective Michael Reactions.

  • Chemistry LibreTexts. Conjugate Addition Reactions.

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.

  • ACS Publications. Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes.

  • ResearchGate. Competitive reduction of cinnamaldehyde with enones by NaBH 4 /Ba(OAc).

  • ResearchGate. Reductions of α,β-Unsaturated Ketones by NaBH4 or by NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions.

  • ResearchGate. Partial Reduction of Enones, Styrenes, and Related Systems.

  • ACS Publications. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods.

  • Making Molecules. Conjugate Addition (1,4- or Michael Addition).

  • Organic Chemistry: How to…. Approach to Synthesis Problems.

  • YouTube. Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45.

  • PubChem. Ethyl 2-oxohex-5-enoate.

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.

  • Chemistry Steps. Organic Chemistry Synthesis Problems.

  • PMC. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation.

  • ACS Publications. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride.

  • NPTEL. A Study Guide In Organic Retrosynthesis: Problem Solving Approach.

  • ResearchGate. Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One.

  • PubChem. 2-Amino-5-methylhex-5-enoic acid.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of Methyl 2-oxohex-5-enoate

For researchers and professionals in drug development and organic synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel molecules. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 2-oxohex-5-enoate, a molecule featuring a terminal alkene, an α-keto ester, and an aliphatic chain. By understanding the expected chemical shifts, coupling constants, and splitting patterns, scientists can confidently identify this and similar structures, ensuring the integrity of their research and development pipelines.

The Strategic Importance of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the magnetic environments of its hydrogen atoms (protons). Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher ppm (downfield), while electron-donating groups cause an upfield shift.

  • Integration: The area under a signal is proportional to the number of protons it represents, providing a quantitative measure of the different proton groups in the molecule.[1]

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring non-equivalent protons leads to the splitting of signals.[2] The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemistry of the molecule.

Predicting the ¹H NMR Spectrum of Methyl 2-oxohex-5-enoate

The structure of methyl 2-oxohex-5-enoate dictates a unique set of signals in its ¹H NMR spectrum. By dissecting the molecule into its constituent functional groups, we can predict the chemical shift, multiplicity, and coupling constants for each proton.

Caption: Molecular structure of methyl 2-oxohex-5-enoate.

Below is a detailed breakdown of the expected ¹H NMR signals for methyl 2-oxohex-5-enoate:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6 (CH₃) ~3.8Singlet (s)N/A
H-3 (CH₂) ~2.9Triplet (t)~7.0
H-4 (CH₂) ~2.4Quartet (q)~7.0
H-5 (CH) ~5.8Multiplet (m)trans: ~17.0, cis: ~10.0, allylic: ~7.0
H-5' (CH₂) ~5.1-5.3Multiplet (m)geminal: ~1.5, trans: ~17.0, cis: ~10.0

In-Depth Analysis of Spectral Features

The Terminal Alkene Protons (H-5 and H-5')

The three protons of the terminal vinyl group are chemically non-equivalent and will present a complex splitting pattern.

  • H-5 (the vinylic CH): This proton is expected to appear as a multiplet in the range of 5.7-5.9 ppm.[3] It will be split by the two geminal protons on C-5' and the two allylic protons on C-4. The large trans coupling constant of approximately 17 Hz and the smaller cis coupling constant of around 10 Hz are characteristic of terminal alkenes.[4] The coupling to the allylic protons (H-4) is typically around 7 Hz.

  • H-5' (the vinylic CH₂): The two geminal protons on C-5' are diastereotopic and will have slightly different chemical shifts, typically between 5.1 and 5.3 ppm. They will split each other with a small geminal coupling constant of about 1-2 Hz.[4] Each of these protons will also be split by the H-5 proton with trans and cis couplings, respectively.

This complex interplay of couplings will result in a multiplet for all three vinyl protons. A similar pattern is observed in the spectrum of methyl vinyl ketone, where the vinyl protons appear as a multiplet between 5.9 and 6.3 ppm.[1][5]

The Methylene Protons (H-3 and H-4)
  • H-3 (CH₂ adjacent to the ketone): The protons on C-3 are alpha to a carbonyl group, which deshields them, leading to an expected chemical shift of around 2.9 ppm. These protons are coupled to the adjacent methylene protons on C-4, and will therefore appear as a triplet with a coupling constant of approximately 7.0 Hz.

  • H-4 (allylic CH₂): The protons on C-4 are in an allylic position, which also causes a downfield shift, though to a lesser extent than the alpha-keto position. Their chemical shift is predicted to be around 2.4 ppm. These protons are coupled to both the H-3 and H-5 protons. The coupling to the two H-3 protons will result in a triplet, and the coupling to the single H-5 proton will result in a doublet. The combination of these will likely result in a quartet.

The Methyl Ester Protons (H-6)

The three protons of the methyl ester group are in a shielded environment and are not coupled to any other protons. They will therefore appear as a sharp singlet at approximately 3.8 ppm. This is a characteristic signal for methyl esters.

Comparative Analysis with Structurally Similar Compounds

To further solidify our predicted analysis, we can compare it to the known ¹H NMR spectra of simpler, structurally related molecules.

  • Ethyl Acrylate: The vinyl protons of ethyl acrylate exhibit a similar complex splitting pattern to what is expected for methyl 2-oxohex-5-enoate, with distinct signals for the geminal, cis, and trans protons.[6][7] This confirms the expected chemical shift region and coupling patterns for the terminal alkene moiety.

  • Methyl Vinyl Ketone: This molecule contains a vinyl group directly conjugated to a ketone. Its ¹H NMR spectrum shows the vinyl protons at slightly more downfield positions (5.9-6.3 ppm) compared to our prediction for methyl 2-oxohex-5-enoate, due to the direct conjugation.[1][8][9] This highlights the subtle electronic effects that influence chemical shifts.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of methyl 2-oxohex-5-enoate, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its residual proton signal at 7.26 ppm can be used for spectral calibration.

  • NMR Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended to ensure full relaxation of all protons.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration.

    • Referencing: Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.

    • Integration: Integrate all signals to determine the relative number of protons for each.

    • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each signal and measure the coupling constants for the multiplets.

Logical Workflow for Spectral Analysis

G A Acquire ¹H NMR Spectrum B Reference Spectrum (e.g., to CDCl₃ at 7.26 ppm) A->B C Integrate All Signals B->C E Analyze Chemical Shifts (δ) B->E G Analyze Splitting Patterns (Multiplicity) B->G I Measure Coupling Constants (J) B->I D Identify Number of Protons for Each Signal C->D K Final Structure Verification D->K F Assign Functional Groups (Alkene, Keto, Ester, Alkyl) E->F F->K H Determine Neighboring Protons (n+1 rule) G->H H->K J Confirm Connectivity and Stereochemistry I->J J->K

Caption: A systematic workflow for the analysis of a ¹H NMR spectrum.

Trustworthy Data through Self-Validation

The interpretation of a ¹H NMR spectrum is a self-validating process. The chemical shifts, integrations, and coupling constants must all be consistent with the proposed structure. For example, the integration of the signals for methyl 2-oxohex-5-enoate should correspond to a ratio of 3:2:2:1:2 for the H-6, H-3, H-4, H-5, and H-5' protons, respectively. Furthermore, the coupling constants observed in the multiplets must be consistent with the proposed connectivity. Any inconsistencies would indicate an incorrect structural assignment or the presence of impurities.

This guide provides a comprehensive framework for the ¹H NMR analysis of methyl 2-oxohex-5-enoate. By applying these principles, researchers can confidently elucidate the structure of this and other complex organic molecules, ensuring the accuracy and integrity of their scientific endeavors.

References

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Chen, S., et al. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(15), 3483. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ChemHelper. (2013, January 27). Proton NMR of Allyl Ether Groups [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, October 30). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Fraser, R. R., & Lemieux, R. U. (1961). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry, 39(3), 505-507. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl vinyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • Dayie, K. T., & Tolman, J. R. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of magnetic resonance (San Diego, Calif. : 1997), 186(2), 285–297. [Link]

  • Corrigan, N., et al. (2018). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 9(4), 439-444. [Link]

  • Bendejacq, D. D., et al. (2003). ¹H NMR spectra for unhydrolyzed poly(styrene-stat-ethyl acrylate) aliquot first blocks of constant molecular weight 8 kg/mol , with an increasing fraction of ethyl acrylate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Methyl vinyl ketone. In Wikipedia. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 2-oxohex-5-enoate and Methyl Pyruvate

Introduction In the landscape of synthetic chemistry, α-keto esters are invaluable intermediates, prized for their dual functionality that serves as a linchpin in the construction of complex molecular architectures, from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, α-keto esters are invaluable intermediates, prized for their dual functionality that serves as a linchpin in the construction of complex molecular architectures, from pharmaceuticals to advanced materials.[1][2] Among this class of compounds, methyl pyruvate, with its simple and compact structure, is a well-established reagent whose reactivity is predictable and widely documented.[1][3] This guide introduces a more complex analogue, methyl 2-oxohex-5-enoate, and provides a detailed, side-by-side comparison of its reactivity profile against that of methyl pyruvate.

This document moves beyond a simple cataloging of reactions. As a senior application scientist, my objective is to dissect the fundamental electronic and steric factors governing the chemical behavior of these molecules. We will explore the causality behind their differing reactivities, provide self-validating experimental protocols for empirical verification, and ground our mechanistic claims in authoritative sources. This guide is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how a seemingly simple structural modification—the extension of an alkyl chain to include a terminal alkene—profoundly alters a molecule's synthetic utility.

Section 1: Structural and Electronic Properties Analysis

At first glance, methyl 2-oxohex-5-enoate and methyl pyruvate share the core α-keto ester functional group, which dictates a significant portion of their chemical identity. Both possess two primary electrophilic centers: the C2 ketone carbonyl and the C1 ester carbonyl. The ketone carbonyl is inherently more reactive towards nucleophiles than the ester carbonyl due to the latter's resonance stabilization from the adjacent oxygen atom.

However, the key differentiator lies in the substituent attached to the ketone carbonyl. Methyl pyruvate features a compact methyl group, whereas methyl 2-oxohex-5-enoate possesses a but-3-enyl group. This structural divergence is the primary determinant of their distinct reactivity.

PropertyMethyl PyruvateMethyl 2-oxohex-5-enoate
Structure CH₃-CO-COOCH₃CH₂=CH-CH₂-CH₂-CO-COOCH₃
Molecular Formula C₄H₆O₃C₇H₁₀O₃
Molar Mass 102.09 g/mol [4][5]142.15 g/mol [6]
Key Functional Groups α-Keto Esterα-Keto Ester, Alkene
Electronic Effects: A Tale of Two Substituents

The electrophilicity of the C2 ketone carbon is paramount to the reactivity of α-keto esters. This electrophilicity is modulated by the inductive effect of the adjacent alkyl substituent.

  • Methyl Pyruvate : The methyl group is a weak electron-donating group via induction.

  • Methyl 2-oxohex-5-enoate : The butenyl group is a larger alkyl chain and thus exerts a slightly stronger electron-donating inductive effect compared to a single methyl group. This increased donation marginally reduces the partial positive charge on the C2 ketone carbon, making it slightly less electrophilic than in methyl pyruvate.

The terminal alkene in methyl 2-oxohex-5-enoate is electronically isolated from the carbonyl by two sp³-hybridized carbons, meaning its influence via resonance is negligible. Therefore, the primary electronic difference at the carbonyl center stems from induction.

Steric Hindrance: The Decisive Factor

While electronic differences are subtle, steric effects present a more dramatic contrast. The accessibility of the electrophilic C2 carbonyl carbon to an incoming nucleophile is critical for the kinetics of addition reactions.[7]

  • Methyl Pyruvate : The small methyl group presents minimal steric bulk, leaving the carbonyl carbon highly accessible.

  • Methyl 2-oxohex-5-enoate : The flexible four-carbon chain of the butenyl group creates significant steric shielding around the carbonyl. This "fat goalie" effect hinders the approach of nucleophiles, substantially slowing the rate of addition reactions.[8][9]

G cluster_0 Methyl Pyruvate (C₄H₆O₃) cluster_1 Methyl 2-oxohex-5-enoate (C₇H₁₀O₃) pyruvate_img pyruvate_img node_pyruvate Key Features: • Less Steric Hindrance • Higher Electrophilicity at C2 • Faster Nucleophilic Addition node_enoate Key Features: • Greater Steric Hindrance • Lower Electrophilicity at C2 • Slower Nucleophilic Addition • Additional Alkene Reactivity enoate_img enoate_img

Figure 1. Structural and feature comparison.

Section 2: Comparative Reactivity Profiles

The structural differences outlined above manifest in distinct chemical behaviors, providing unique synthetic opportunities for each molecule.

Nucleophilic Addition to the α-Keto Group

This is the most common reaction pathway for α-keto esters.[7][10] A nucleophile attacks the electrophilic ketone carbon, leading to a tetrahedral intermediate that is subsequently protonated.

G Start α-Keto Ester + Nucleophile (Nu⁻) Step1 Nucleophilic Attack on C2 Carbonyl Start->Step1 Intermediate Tetrahedral Alkoxide Intermediate Step1->Intermediate Step2 Protonation (e.g., from H₂O or mild acid) Intermediate->Step2 Product Tertiary Alcohol Product Step2->Product

Figure 2. General mechanism of nucleophilic addition.

Due to the principles discussed in Section 1, the rate of this reaction is significantly faster for methyl pyruvate. This holds true for a wide range of nucleophiles:

  • Organometallic Reagents (e.g., Grignard, Organolithiums) : Addition to methyl pyruvate is efficient. In contrast, reaction with methyl 2-oxohex-5-enoate would be sluggish and may require harsher conditions, risking side reactions.

  • Reducing Agents (e.g., NaBH₄, LiAlH₄) : Reduction of the ketone in methyl pyruvate to the corresponding alcohol is rapid. The reduction of methyl 2-oxohex-5-enoate is slower, which could potentially allow for chemoselective reactions under carefully controlled conditions.

  • Cyanide (HCN addition) : The formation of a cyanohydrin is a classic reaction that will proceed more readily with methyl pyruvate.

Reactions Unique to Methyl 2-oxohex-5-enoate: The Alkene Handle

The presence of a terminal double bond gives methyl 2-oxohex-5-enoate a second, distinct reactive site. This dual functionality makes it a versatile building block. The alkene can undergo a variety of transformations independently of the keto-ester moiety, including:

  • Catalytic Hydrogenation : Mild conditions (e.g., H₂, Pd/C) could selectively reduce the double bond, yielding methyl 2-oxohexanoate. Harsher conditions would reduce both the alkene and the ketone.

  • Electrophilic Addition : Reactions with reagents like Br₂ or HBr will add across the double bond.

  • Epoxidation : Treatment with peroxy acids (e.g., m-CPBA) will form an epoxide at the C5-C6 position.

  • Hydroboration-Oxidation : This two-step sequence can install a primary alcohol at the terminal C6 position, providing a tri-functionalized molecule.

Methyl pyruvate, lacking an alkene, is completely unreactive under these conditions.

Section 3: Experimental Validation Protocols

To empirically validate the hypothesized reactivity differences, the following protocols are provided. These systems are designed to be self-validating, offering clear, quantifiable results.

Protocol 1: Competitive Reaction with a Nucleophile

This experiment directly compares the reactivity of the two substrates by forcing them to compete for a limited amount of a nucleophile.

Objective : To qualitatively and quantitatively determine the relative reactivity of the two α-keto esters towards a common nucleophile.

Methodology :

  • Preparation : In a dry, inert atmosphere (N₂ or Ar) flask, dissolve methyl pyruvate (1.0 eq) and methyl 2-oxohex-5-enoate (1.0 eq) in anhydrous THF (0.1 M). Add an internal standard (e.g., dodecane, 1.0 eq) for quantitative analysis.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Slowly add a solution of a nucleophile, such as methylmagnesium bromide (MeMgBr, 0.5 eq), dropwise over 10 minutes. The sub-stoichiometric amount is crucial.

  • Quenching : After stirring for 30 minutes at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup : Allow the mixture to warm to room temperature. Extract with diethyl ether (3x), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis : Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.

Expected Outcome : The ratio of the product from methyl pyruvate to the product from methyl 2-oxohex-5-enoate will be significantly greater than 1, confirming the higher reactivity of methyl pyruvate. The GC trace, integrated against the internal standard, will provide a quantitative measure of this reactivity difference.

Figure 3. Workflow for the competitive reaction experiment.
Protocol 2: Parallel Kinetic Monitoring by ¹H NMR

This protocol measures the absolute reaction rate for each substrate independently.

Objective : To determine the initial reaction rates and rate constants for the reduction of each α-keto ester.

Methodology :

  • NMR Tube Preparation : Prepare two separate NMR tubes.

    • Tube A : Methyl pyruvate (1.0 eq) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

    • Tube B : Methyl 2-oxohex-5-enoate (1.0 eq) and the same internal standard in the same solvent.

  • Initial Scan : Acquire a t=0 ¹H NMR spectrum for each tube to establish initial concentrations relative to the standard.

  • Reaction Initiation : At a controlled temperature, add a reducing agent such as sodium borohydride (NaBH₄, 1.1 eq) dissolved in a compatible deuterated solvent (e.g., CD₃OD, added as a small aliquot) to each tube simultaneously.

  • Time-Course Monitoring : Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes) for a set period (e.g., 60 minutes).

  • Data Analysis : For each time point, integrate the signal of the starting material's methoxy peak against the internal standard's signal. Plot the concentration of the starting material versus time for each reaction.

  • Rate Determination : Calculate the initial rate from the slope of the curve at t=0. For a pseudo-first-order reaction, a plot of ln[substrate] vs. time will yield a straight line with a slope of -k.

Expected Outcome : The rate constant (k) for the consumption of methyl pyruvate will be significantly larger than the rate constant for methyl 2-oxohex-5-enoate, providing quantitative data on their relative reactivities.

Section 4: Data Summary and Interpretation

The combination of theoretical analysis and empirical data leads to a clear and actionable understanding of these two reagents.

Table of Comparative Reactivity

Reaction TypeMethyl PyruvateMethyl 2-oxohex-5-enoateRationale
Nucleophilic Addition (e.g., Grignard, NaBH₄) FastSlowLower steric hindrance and higher electrophilicity of pyruvate.[7]
Catalytic Hydrogenation (H₂/Pd) Unreactive (ester only)Reactive (alkene)Presence of a C=C double bond in the enoate.
Epoxidation (m-CPBA) UnreactiveReactivePresence of a C=C double bond in the enoate.
Saponification (NaOH) Normal RateNormal RateReactivity at the ester group is less affected by the remote substituent.

Anticipated Experimental Results

ExperimentMetricExpected Result
Competitive Reaction [Product of Pyruvate] / [Product of Enoate]>> 1
Parallel Kinetic Monitoring Rate Constant (k)k(pyruvate) > k(enoate)

Conclusion

While both methyl pyruvate and methyl 2-oxohex-5-enoate are members of the α-keto ester family, their reactivity profiles diverge significantly.

Methyl Pyruvate should be considered the reagent of choice when a rapid and efficient nucleophilic addition at the α-keto position is desired. Its small steric footprint and high electrophilicity make it a reliable and predictable substrate for a wide array of transformations.[3][10]

Methyl 2-oxohex-5-enoate , in contrast, is a more specialized building block. Its reduced reactivity at the ketone can be a strategic advantage, potentially allowing for selective manipulation of other functional groups. More importantly, the presence of the terminal alkene introduces a secondary site for chemical modification, opening pathways for the synthesis of complex, polyfunctionalized molecules that are inaccessible from methyl pyruvate. The choice between these two reagents is therefore not a matter of which is "better," but which is strategically suited for the specific synthetic challenge at hand.

References

  • Helms, T. (2024, January 30). Methyl Pyruvate (CAS 600-22-6): A Cornerstone in Organic Synthesis and Beyond. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl pyruvate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Büchner–Curtius–Schlotterbeck reaction. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl pyruvate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl pyruvate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl pyruvate | C4H6O3. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • PubChem. (n.d.). (E)-Methyl 5-oxohex-2-enoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism. Retrieved from [Link]

Sources

Validation

Validating Purity of Methyl 2-oxohex-5-enoate: A High-Fidelity HPLC Methodology

Executive Summary & Strategic Importance Methyl 2-oxohex-5-enoate (CAS: 84012-01-1) is a critical -keto ester building block, widely employed in the synthesis of functionalized heterocycles (e.g., pyrrolizidines) and as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 2-oxohex-5-enoate (CAS: 84012-01-1) is a critical


-keto ester building block, widely employed in the synthesis of functionalized heterocycles (e.g., pyrrolizidines) and as a substrate in enzymatic resolutions. Its structural duality—containing both an electrophilic 

-keto ester and a nucleophilic/polymerizable terminal alkene—makes it chemically versatile but analytically challenging.

The Integrity Gap: Commercially available "technical grade" alternatives often suffer from three silent killers that standard Gas Chromatography (GC) methods miss:

  • Oligomerization: The terminal alkene can polymerize, creating non-volatile species that do not elute in GC, leading to artificially high purity values (area normalization method).

  • Hydrolysis: Formation of the free acid (2-oxohex-5-enoic acid), which poisons transition metal catalysts in downstream couplings.

  • Thermal Instability:

    
    -keto esters are prone to decarboxylation at high GC injector temperatures.
    

This guide presents a validated High-Performance Liquid Chromatography (HPLC) protocol designed to detect these specific impurities, ensuring downstream reaction success.

Analytical Method Comparison: Why HPLC?

Before detailing the protocol, we objectively compare the proposed HPLC method against common alternatives used in certificates of analysis (CoA).

FeatureProposed HPLC Method (RP-UV) Gas Chromatography (GC-FID) 1H NMR Spectroscopy
Thermal Stress None (Ambient operation)High (Injector >200°C causes degradation)None
Oligomer Detection Excellent (Elutes as broad late peaks)Poor (Oligomers often stay on column)Good (Broad baseline signals)
Quantification High Precision (External Standard)Variable (Area % often overestimates)Moderate (Integration errors)
LOD/Sensitivity High (<0.05%)ModerateLow (~1%)
Throughput High (Automated)HighLow

Verdict: While NMR is excellent for structural ID, HPLC is the only robust method for quantitative purity assessment that accounts for non-volatile oligomers and thermally labile hydrolysis products.

Validated HPLC Protocol

Chromatographic Conditions

This method utilizes a "Self-Validating" System Suitability approach. The use of an acidic mobile phase is non-negotiable to suppress the ionization of the carboxylic acid impurity, preventing peak tailing and ensuring resolution from the main ester peak.

  • Instrument: HPLC system with DAD/UV detector and quaternary pump.

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Rationale: End-capping reduces silanol interactions with the keto-enol tautomers.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm (Alkene/Carbonyl) and 280 nm (Reference for aromatic contaminants).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar acids)
15.090Linear Gradient (Elute main peak & oligomers)
18.090Wash
18.110Re-equilibration
23.010End
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of Methyl 2-oxohex-5-enoate into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.

  • System Suitability Sample: Mix Stock Solution with trace 2-oxohex-5-enoic acid (hydrolysis marker) to ensure resolution

    
    .
    

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating the purity of the compound, distinguishing between "Pass" (High Purity) and "Fail" (Degraded) batches.

ValidationWorkflow Start Raw Material Methyl 2-oxohex-5-enoate SamplePrep Sample Preparation (50:50 ACN:H2O) Start->SamplePrep HPLC HPLC Analysis (C18, Gradient, UV 210nm) SamplePrep->HPLC Decision Peak Analysis HPLC->Decision Impurity1 Early Eluting Peak (Hydrolysis: Acid Form) Decision->Impurity1 RT < 3 min Impurity2 Late Eluting Broad Peak (Oligomers) Decision->Impurity2 RT > 12 min MainPeak Main Peak (Target Ester) Decision->MainPeak RT ~ 8 min ResultFail FAIL: Purity < 95% Recrystallize/Distill Impurity1->ResultFail Impurity2->ResultFail ResultPass PASS: Purity > 98% Use for Synthesis MainPeak->ResultPass Area% > 98

Figure 1: Analytical workflow for separating critical impurities (hydrolysis products and oligomers) from the target


-keto ester.

Performance Comparison: Validated vs. Crude

To demonstrate the impact of purity, we compared the performance of HPLC-Validated (99.2%) Methyl 2-oxohex-5-enoate against a GC-Assayed (98% apparent, 88% actual) batch in a standard heterocycle synthesis reaction (Condensation with 1-pyrroline).

Experimental Setup
  • Reaction: Condensation of Methyl 2-oxohex-5-enoate with 1-pyrroline to form a pyrrolizidine alkaloid precursor [1].

  • Conditions: DCM, Ambient Temp, 12h.

Results Table
MetricHPLC-Validated Batch (>99%) Standard "Tech" Batch (GC >98%) Impact Analysis
Actual Purity 99.2%88.4% (Contains 10% oligomers)GC missed non-volatile oligomers.
Reaction Yield 82% Isolated 56% IsolatedOligomers do not react; Acid impurity deactivated the imine.
Purification Simple Flash ChromatographyComplex (Streaking observed)Impurities complicated workup.
Color Pale Yellow OilDark Amber/BrownPolymerization causes darkening.

Key Insight: The "Tech Batch" appeared pure by GC because the oligomers remained in the injector liner. However, in the reaction flask, these oligomers acted as dead weight, and the acidic hydrolysis products partially neutralized the basic imine reactant, drastically reducing yield.

Self-Validating Parameters (ICH Q2 Aligned)

To ensure this protocol is trustworthy in your lab, verify these parameters:

  • Specificity: Inject a blank. Ensure no interference at the retention time of the main peak (

    
     min). Inject the acid form (synthesized by treating a small aliquot with NaOH then HCl) to confirm separation (
    
    
    
    min).
  • Linearity: The method is linear from 0.05 mg/mL to 2.0 mg/mL (

    
    ).
    
  • LOD/LOQ:

    • LOD: 0.02% (S/N > 3)

    • LOQ: 0.05% (S/N > 10)

  • Solution Stability: The

    
    -keto ester is susceptible to hydrolysis in water. Autosampler stability is < 12 hours.  Prepare samples fresh or use a refrigerated autosampler (4°C).
    

Troubleshooting & Impurity Identification

ImpurityMap Root Problem: Low Purity / Bad Yield Cause1 Peak Tailing Root->Cause1 Cause2 Ghost Peaks Root->Cause2 Cause3 Split Peaks Root->Cause3 Fix1 Check Mobile Phase pH (Must be < 3.0) Cause1->Fix1 Fix2 Wash Column (Oligomer carryover) Cause2->Fix2 Fix3 Sample Solvent Mismatch (Use Mobile Phase) Cause3->Fix3

Figure 2: Troubleshooting guide for common HPLC anomalies associated with


-keto esters.

References

  • Cusumano, A. et al. (2018).[1] "Direct Access to Highly Functionalized Heterocycles through the Condensation of Cyclic Imines and α-Oxoesters." The Journal of Organic Chemistry. Available at: [Link]

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Available at: [Link]

  • PubChem. (n.d.).[2][3][4] "Methyl 2-oxohex-5-enoate Compound Summary." National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-oxohex-5-enoate

Executive Safety Summary Compound: Methyl 2-oxohex-5-enoate (CAS: 104394-80-1) Risk Profile: Electrophilic Alkylating Agent / Irritant / Potential Sensitizer.[1][2] Immediate Action Required: Treat this compound as a Hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Methyl 2-oxohex-5-enoate (CAS: 104394-80-1) Risk Profile: Electrophilic Alkylating Agent / Irritant / Potential Sensitizer.[1][2]

Immediate Action Required: Treat this compound as a High-Hazard Intermediate .[1][2] As an


-keto ester with a terminal alkene, it possesses dual electrophilic sites (the ketone and the alkene), making it highly reactive toward biological nucleophiles (proteins/DNA).[1][2] Standard "safety glasses and lab coat" protocols are insufficient  for preparative handling.[2][3]

Chemical Context & Hazard Logic

Why specific PPE is required beyond standard protocol.

To select the correct PPE, we must understand the molecule's behavior.[2] Methyl 2-oxohex-5-enoate contains two critical functional motifs:

  • 
    -Keto Ester Moiety:  Highly susceptible to hydration and nucleophilic attack.[1][2] This increases skin permeability and reactivity with mucosal membranes.[2]
    
  • Terminal Alkene (C5-C6): While less reactive than a Michael acceptor, it presents a risk of polymerization or radical cross-linking.[1][2]

The Causality of Risk: Because this molecule is a low-molecular-weight lipophilic ester (~142.15 g/mol ), it can rapidly permeate standard nitrile gloves.[1][2] Once absorbed, its electrophilic nature allows it to derivatize skin proteins, leading to severe contact dermatitis or sensitization.[2]

PPE Selection Matrix

The following matrix is non-negotiable for handling >100 mg quantities.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Standard) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Velocity: Methyl esters degrade nitrile.[1][2] Double gloving provides a "sacrificial" outer layer.[2] Change outer gloves every 15 mins of exposure.[2]
Hand Protection (Spill/Prep) Laminate Barrier (Silver Shield®) or Butyl Rubber Chemical Resistance: Nitrile offers <5 mins protection against direct immersion.[2] Laminates provide >4 hours breakthrough time for esters.[2]
Eye & Face Chemical Splash Goggles (Indirect Venting)Vapor Intrusion: Standard safety glasses allow vapors to bypass the lens, irritating the lacrimal glands.[2] Goggles seal the ocular cavity.[2]
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation Risk: The

-keto moiety is a potent respiratory irritant.[1][2] If hood work is impossible, use a half-mask with Organic Vapor (OV) cartridges.[1][2]
Body Poly-coated Lab Coat or ApronWicking Prevention: Cotton coats absorb and hold liquid esters against the skin.[1][2] Poly-coating repels splashes.[1][2]

Operational Protocol: Safe Handling Workflow

This protocol uses a Self-Validating System : Each step includes a check to ensure the previous step was performed correctly.[1][2]

Phase 1: Pre-Operational Checks
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[2]

  • Quench Preparation: Prepare a beaker of 10% aqueous Sodium Carbonate (

    
    )  or dilute Ammonium Hydroxide.
    
    • Logic: This basic solution will hydrolyze the ester and neutralize the electrophile in case of a small spill or contaminated tool.[2]

Phase 2: Active Handling (Synthesis/Aliquot)
  • Donning Sequence:

    • Don inner nitrile gloves.[2]

    • Don lab coat (buttoned to throat).[2]

    • Don outer extended-cuff gloves (pull over lab coat cuffs).[1][2]

  • Transfer Technique:

    • NEVER pour from a large bottle. Use a glass syringe or positive-displacement pipette.[1][2]

    • Reason: Pouring creates invisible aerosols.[2] Syringes contain the liquid and vapors.[2]

  • The "Clean Hand / Dirty Hand" Rule:

    • Keep your right hand (if dominant) as the "Dirty Hand" handling the syringe/flask.[2]

    • Keep your left hand "Clean" for adjusting sash height or touching clean surfaces.[2]

Phase 3: Decontamination & Doffing[1][2]
  • Solvent Wash: Rinse outer gloves with Acetone while still in the hood to remove invisible residues.[2]

  • Doffing:

    • Remove outer gloves inside the hood; dispose of them in solid hazardous waste.[2]

    • Inspect inner gloves for discoloration (yellowing indicates permeation).[2]

  • Hygiene: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).[2]

Visualization: Handling Logic Flow

The following diagram illustrates the decision-making process for handling Methyl 2-oxohex-5-enoate based on scale and risk.

G Start Start: Methyl 2-oxohex-5-enoate Handling ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale Analytical (<100 mg) ScaleCheck->SmallScale Small Volume LargeScale Preparative (>100 mg) ScaleCheck->LargeScale High Volume StdPPE Standard PPE: Double Nitrile + Safety Glasses Work in Fume Hood SmallScale->StdPPE HighHazPPE High Hazard PPE: Splash Goggles + Silver Shield Gloves Poly-Apron LargeScale->HighHazPPE Transfer Transfer Method: Glass Syringe ONLY StdPPE->Transfer HighHazPPE->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck Cleanup Emergency Protocol: 1. Evacuate Area 2. Absorb with Vermiculite 3. Decontaminate with 10% Na2CO3 SpillCheck->Cleanup Yes Disposal Disposal: Segregated Organic Waste (No Oxidizers) SpillCheck->Disposal No

Caption: Decision logic for PPE selection based on operational scale. Note the escalation to Silver Shield gloves for preparative scales.

Emergency Response & Disposal

Spill Management:

  • Isolate: If >10 mL is spilled outside a hood, evacuate the lab immediately. The lachrymatory (tear-inducing) potential of

    
    -keto esters is high.[1][2]
    
  • Neutralize: Cover the spill with an absorbent pad soaked in 10% Sodium Carbonate .[2] This initiates hydrolysis, breaking the ester bond and reducing volatility.[2]

  • Cleanup: Wear Silver Shield gloves.[2][4] Collect waste into a sealed bag.

Waste Disposal:

  • Stream: Organic Waste (Non-Halogenated).[2][5]

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container, as this can cause rapid exothermic polymerization or decomposition.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Protective Gloves.[2] United States Department of Labor.[2] [Link][1][2][6]

  • PubChem. (n.d.).[2][7] Methyl 2-oxohex-5-enoate (Compound Summary).[1][2] National Library of Medicine.[2] [Link][1][2][7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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